molecular formula C4H6O7S B1199712 Sulfosuccinic acid CAS No. 5138-18-1

Sulfosuccinic acid

Cat. No. B1199712
Key on ui cas rn: 5138-18-1
M. Wt: 198.15 g/mol
InChI Key: ULUAUXLGCMPNKK-UHFFFAOYSA-N
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Patent
US04597906

Procedure details

As described for compound G/d, 50 parts of fatty acid-β-naphtholbenzyl oxethylation product (b) are reacted with 9.5 parts of maleic anhydride and a solution of 12.8 parts of anhydrous sodium sulfite in 109 parts of water. When the reaction mixture has become clear, it is stirred for 1 hour.
[Compound]
Name
fatty acid-β-naphtholbenzyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
product ( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
12.8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[S:8]([O-:11])([O-:10])=[O:9].[Na+].[Na+].[OH2:14]>>[S:8]([CH:2]([CH2:3][C:4]([OH:14])=[O:5])[C:1]([OH:6])=[O:7])([OH:11])(=[O:10])=[O:9] |f:1.2.3|

Inputs

Step One
Name
fatty acid-β-naphtholbenzyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
product ( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Four
Name
12.8
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
it is stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
S(=O)(=O)(O)C(C(=O)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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